
Soluflazine
概述
描述
Soluflazine is a nucleoside transport inhibitor with anticonvulsant properties. It is primarily used as an antiepileptic agent. The compound has been studied for its potential to inhibit nucleoside transport, which is crucial in various biological processes .
准备方法
索鲁夫拉嗪的合成涉及多个步骤,包括其核心结构的形成以及随后的官能化反应条件通常涉及使用二甲基亚砜 (DMSO) 和水等溶剂,并利用超声波辅助以提高溶解度 .
索鲁夫拉嗪的工业生产方法旨在确保高纯度和高收率。该化合物通常以固体形式合成,并可溶解在 DMSO 和水等溶剂中以备进一步使用。 索鲁夫拉嗪的储存条件包括将其保存在 -20°C 下以确保长期稳定性 .
化学反应分析
索鲁夫拉嗪会发生各种化学反应,包括:
氧化: 索鲁夫拉嗪在特定条件下可被氧化,导致形成氧化衍生物。
还原: 该化合物也可以发生还原反应,这可能会改变其药理性质。
取代: 索鲁夫拉嗪可以参与取代反应,其中分子上的一个或多个取代基被其他基团取代。
这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物取决于所用条件和试剂 .
科学研究应用
索鲁夫拉嗪具有广泛的科学研究应用:
化学: 它用作模型化合物以研究核苷转运抑制及其对各种生化途径的影响。
生物学: 索鲁夫拉嗪被用于研究以了解其对细胞过程的影响,特别是与核苷转运和代谢相关的过程。
医学: 该化合物正被研究其在治疗癫痫和其他神经疾病中的潜在治疗应用。
作用机制
索鲁夫拉嗪通过抑制核苷跨细胞膜的转运来发挥作用。这种抑制影响了核苷的可用性,核苷对于各种细胞过程至关重要,包括 DNA 和 RNA 的合成。 索鲁夫拉嗪的分子靶标包括核苷转运蛋白,这些蛋白负责细胞中核苷的摄取和释放 .
相似化合物的比较
索鲁夫拉嗪与其他核苷转运抑制剂(如米奥夫拉嗪、利多夫拉嗪和 R73-335)类似。它具有独特的特性,使其在某些情况下更有效。 例如,与其他抑制剂相比,索鲁夫拉嗪在抑制大鼠红细胞中 NBMPR 不敏感的核苷转运成分方面更有效 .
类似的化合物包括:
- 米奥夫拉嗪
- 利多夫拉嗪
- R73-335
- Draflazine
生物活性
Soluflazine, a compound related to sulfasalazine, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and clinical implications based on recent research findings.
This compound is a sulfonamide derivative, specifically a combination of sulfapyridine and mesalazine. The compound exhibits various mechanisms of action, primarily through the inhibition of key cellular pathways:
- NF-κB Inhibition : this compound acts as an inhibitor of NF-κB activation, which plays a critical role in inflammatory responses and cell survival.
- Cystine-Glutamate Antiporter Inhibition : It inhibits the cystine-glutamate antiporter (system Xc^-), which is involved in the regulation of glutathione levels and oxidative stress responses.
- Folate Transporter Inhibition : The compound also inhibits the folate transporter SLC19A1, affecting the cellular uptake of folate and methotrexate, a chemotherapeutic agent .
Anti-inflammatory Effects
This compound exhibits significant anti-inflammatory properties. Its ability to inhibit cytokine release contributes to its therapeutic potential in various inflammatory conditions.
Antiproliferative Activity
Research indicates that this compound inhibits the growth of several cancer cell lines, including:
- Pancreatic Cancer : In vitro studies have shown that this compound inhibits the growth of human pancreatic cancer cell lines MIA PaCa-2 and PANC-1.
- Glioblastoma : The compound induces apoptosis in glioblastoma cell lines, suggesting its potential as an anticancer agent .
Clinical Studies
A series of clinical studies have evaluated the efficacy and safety of this compound in treating various conditions:
Condition | Study Type | Dosage | Duration | Results | Side Effects |
---|---|---|---|---|---|
Lichen Planus | Uncontrolled open-label study | 3 g | 12 months | Complete responses in 13 patients; partial responses in 7 patients. | GI distress, cutaneous rash |
Pemphigus Vulgaris | Double-blind, randomized controlled study | 1.5 g | Variable | Significant clinical improvement compared to placebo; decrease in TNF-alpha levels observed. | Gastric pain, nausea |
Atrophie Blanche | Case report | 3 g | Variable | Notable improvement reported in symptoms. | Light sensitization |
Pharmacokinetics
This compound has an oral bioavailability ranging from 10% to 30%. Once absorbed, it undergoes azoreduction by gut bacteria to release active components like sulfapyridine and mesalazine. The pharmacokinetic profile suggests that while sulfapyridine is nearly fully absorbed (>90%), mesalazine has lower absorption (20%-30%) with significant fecal elimination .
常见问题
Basic Research Questions
Q. What experimental models are suitable for evaluating Soluflazine’s anti-inflammatory effects in mucosal inflammation?
Methodological Answer: The dextran sulfate sodium (DSS)-induced colitis model in rodents is a validated system for studying this compound’s efficacy. Key metrics include monitoring weight change (e.g., ~15% decline by Day 7 in untreated groups), colon length shortening (e.g., ~6 cm vs. ~8 cm in controls), and histopathological scoring (e.g., inflammation, crypt damage). Ensure consistent DSS concentration (e.g., 2–5% in drinking water) and administer this compound intraperitoneally or orally at optimized doses (e.g., 10–20 mg/kg/day) .
Q. How can researchers confirm this compound’s chemical identity and purity during synthesis?
Methodological Answer: Use high-performance liquid chromatography (HPLC) with a sulfonic acid cation-exchange column for purity analysis. Compare retention times against reference standards (e.g., sulfonamide derivatives). For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic peaks for aromatic protons (δ 7.2–7.8 ppm) and amine groups (δ 2.5–3.5 ppm). Hydrazine byproduct detection via benzaldehyde reaction (forming benzalazine) is critical for quality control .
Q. What are the core mechanisms underlying this compound’s inhibition of equilibrative nucleoside transporters (ENTs)?
Methodological Answer: this compound selectively inhibits ENT2, a nitrobenzylthioinosine (NBMPR)-insensitive transporter. Use Xenopus oocytes heterologously expressing hENT2 to measure uridine uptake inhibition (IC₅₀ <1 µM). Contrast with hENT1 (IC₅₀ ~2 nM for NBMPR). Competitive binding assays with adenosine analogs (e.g., ³H-labeled) can quantify Ki values. Note ENT2’s dual affinity for purines (adenosine) and pyrimidines (uridine), unlike ENT1’s purine preference .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s tissue-specific efficacy across ENT2-expressing organs (e.g., brain vs. colon)?
Methodological Answer: Perform comparative transcriptomic analysis of ENT2 splice variants (e.g., hENT2a vs. hENT2b) in target tissues using qPCR. Validate functional differences via ex vivo tissue explants: measure adenosine uptake inhibition in colon vs. brain slices under hypoxia. Adjust for confounding factors like local nucleoside concentrations (e.g., adenosine ~0.1–1 µM in brain vs. ~10 µM in inflamed colon) .
Q. What statistical approaches are recommended for analyzing dose-response discrepancies in this compound studies?
Methodological Answer: Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Address outliers using robust statistical tests (e.g., Tukey’s method). For paradoxical effects (e.g., pro-inflammatory at high doses), conduct post hoc power analysis and validate via independent replication cohorts. Use meta-analysis to aggregate data from multiple DSS colitis trials .
Q. How to design experiments distinguishing this compound’s direct ENT2 inhibition from off-target effects on adenosine receptors?
Methodological Answer: Employ ENT2-knockout murine models to isolate receptor-mediated effects. Measure cAMP levels (via ELISA) in WT vs. KO cells treated with this compound and adenosine receptor agonists/antagonists (e.g., CGS21680 for A₂A). Use siRNA knockdown of ENT2 in human cell lines (e.g., Caco-2) to confirm specificity .
Q. What analytical techniques detect this compound metabolites in biological samples, and how to validate their pharmacological activity?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. For metabolite identification, fragment ions m/z 152 (chlorobenzoyl group) and m/z 104 (sulfonamide) are diagnostic. Test metabolites in ENT2 transport assays and compare IC₅₀ values to parent compound .
Q. Methodological Best Practices
Q. How to ensure reproducibility in this compound studies across laboratories?
- Standardize animal housing conditions (e.g., diet, circadian cycles) to minimize variability in DSS colitis models.
- Pre-treat analytical columns (e.g., sulfonic acid cation-exchange) with mobile phase equilibration (≥10 column volumes).
- Share raw datasets (e.g., HPLC chromatograms, oocyte uptake kinetics) via repositories like Figshare or Zenodo .
Q. What controls are essential for in vitro ENT2 transport assays?
- Include NBMPR (1 µM) to confirm ENT1-independent activity.
- Use dilazep (10 nM) as a positive control for ENT2 inhibition.
- Validate assay specificity with ENT2-negative cell lines (e.g., HEK293 parental) .
Q. How to address this compound’s stability issues in long-term in vivo studies?
属性
IUPAC Name |
4-[2-(2,6-dichloroanilino)-2-oxoethyl]-1-[4-(4-fluorophenyl)-4-pyridin-3-ylbutyl]piperazine-2-carboxamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30Cl2FN5O2.2ClH/c29-23-6-1-7-24(30)27(23)34-26(37)18-35-14-15-36(25(17-35)28(32)38)13-3-5-22(20-4-2-12-33-16-20)19-8-10-21(31)11-9-19;;/h1-2,4,6-12,16,22,25H,3,5,13-15,17-18H2,(H2,32,38)(H,34,37);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZLAOQGNIIITJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)N)CCCC(C3=CC=C(C=C3)F)C4=CN=CC=C4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl4FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00920754 | |
Record name | 4-{2-[(2,6-Dichlorophenyl)imino]-2-hydroxyethyl}-1-[4-(4-fluorophenyl)-4-(pyridin-3-yl)butyl]piperazine-2-carboximidic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112415-83-5 | |
Record name | Soluflazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112415835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{2-[(2,6-Dichlorophenyl)imino]-2-hydroxyethyl}-1-[4-(4-fluorophenyl)-4-(pyridin-3-yl)butyl]piperazine-2-carboximidic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00920754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。